molecular formula C17H16N2S B1239329 2-(P-Dimethylaminostyryl)benzothiazole CAS No. 1628-58-6

2-(P-Dimethylaminostyryl)benzothiazole

Cat. No.: B1239329
CAS No.: 1628-58-6
M. Wt: 280.4 g/mol
InChI Key: MVMOMSLTZMMLJR-UHFFFAOYSA-N
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Description

2-(P-Dimethylaminostyryl)benzothiazole is an organic compound with the molecular formula C₁₇H₁₆N₂S. It is known for its unique chromogenic properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-Dimethylaminostyryl)benzothiazole typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. This reaction can be catalyzed by various agents, including iodine, copper, and other transition metals. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) or ionic liquids under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(P-Dimethylaminostyryl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong bases like sodium hydroxide are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted benzothiazoles and quinoline derivatives, which have applications in dye synthesis and medicinal chemistry .

Scientific Research Applications

2-(P-Dimethylaminostyryl)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(P-Dimethylaminostyryl)benzothiazole involves its interaction with molecular targets through its chromogenic properties. The compound can form intramolecular charge transfer states, which are crucial for its fluorescence. This property is exploited in various applications, including fluorescence microscopy and the development of fluorescent probes .

Comparison with Similar Compounds

  • 2-(P-Dimethylaminostyryl)benzoxazole
  • 2-(P-Dimethylaminostyryl)naphtiazole

Comparison: While 2-(P-Dimethylaminostyryl)benzothiazole shares structural similarities with these compounds, it is unique in its specific chromogenic properties and the types of reactions it undergoes. For instance, 2-(P-Dimethylaminostyryl)benzoxazole and 2-(P-Dimethylaminostyryl)naphtiazole also exhibit fluorescence but differ in their absorption and emission spectra, making them suitable for different applications .

Properties

IUPAC Name

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOMSLTZMMLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061832
Record name Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628-58-6
Record name 4-[2-(2-Benzothiazolyl)ethenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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